Toluene-3,4-dithiol
Overview
Description
Toluene-3,4-dithiol is an organosulfur compound with the chemical formula CH₃C₆H₃(SH)₂. It is classified as an aromatic dithiol and is encountered as a colorless wax or oil. This compound forms brightly colored derivatives with many metal ions and is often used in qualitative inorganic analysis due to its ability to form colorful solid precipitates with various metal ions .
Mechanism of Action
Toluene-3,4-dithiol is an organosulfur compound with the formula CH3C6H3(SH)2 . It is encountered as a colorless wax or oil and is classified as an aromatic dithiol .
Target of Action
This compound primarily targets thiol-containing molecules . It has been investigated as a probe of thiol-disulfide reactions . It forms brightly colored derivatives with many metal ions .
Mode of Action
This compound interacts with its targets by forming brightly colored derivatives with many metal ions . It has been used as a reagent in qualitative inorganic analysis as an alternative to hydrogen sulfide .
Biochemical Pathways
This compound affects the thiol-disulfide reactions in biochemical pathways . It has been used as a probe to investigate these reactions .
Pharmacokinetics
It is known that the compound is encountered as a colorless wax or oil , suggesting that it may have lipid solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of brightly colored derivatives with many metal ions . This property has made it popular as a reagent in qualitative inorganic analysis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to form derivatives with metal ions can be affected by the presence and concentration of these ions in the environment . Furthermore, as a colorless wax or oil, the compound’s state may be influenced by temperature .
Biochemical Analysis
Biochemical Properties
Toluene-3,4-dithiol plays a significant role in biochemical reactions, particularly in the formation of dithiolate ligands. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to generate dithiolate ligands in studies of dinuclear gold (I) dithiolate complexes . The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical assays and studies involving metal ion detection and quantification .
Cellular Effects
This compound has been shown to influence various cellular processes. It is used in the analysis of blood and urinary carbon disulfide metabolites, which are important for assessing exposure to carbon disulfide, a neurotoxic compound . The compound’s interaction with cellular proteins and its ability to form protein-bound mixed disulfides play a crucial role in its cellular effects . Additionally, this compound has been used to study the cytotoxicity of metal complexes in human acute promyelocytic leukemia cells, demonstrating its potential impact on cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions, which can influence the activity of enzymes and other proteins. For example, the compound’s interaction with silicon and gold surfaces has been studied using density functional theory, revealing site-specific adsorption and charge redistribution within the surface layer . These interactions can lead to changes in the electronic structure and chemical reactivity of the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that protein-associated dithiol reactive moieties persist and accumulate with repeated exposure, regardless of the route of exposure . This suggests that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies have demonstrated a linear dose response in rats administered carbon disulfide by inhalation, intraperitoneal injection, or gavage . The compound’s ability to produce intracellular globin modifications and its impact on urinary excretion of metabolites highlight its dose-dependent effects. High doses of this compound can lead to toxic or adverse effects, emphasizing the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of dithiocarbamates. The compound is used to assess the bioavailability of carbon disulfide from administered dithiocarbamates by measuring urinary metabolites . The interaction of this compound with enzymes and cofactors involved in these pathways can influence metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in various solvents, such as benzene and chloroform, facilitates its distribution in different cellular compartments . Additionally, its ability to form complexes with metal ions can affect its localization and accumulation within cells, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific biomolecules and cellular compartments. Studies have shown that the compound can be selectively adsorbed onto silicon and gold surfaces, leading to controlled charge redistribution and changes in surface metallicity . These interactions can direct this compound to specific subcellular compartments, affecting its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Toluene-3,4-dithiol is typically prepared by the reduction of the bis(sulfonyl chloride) derivative of toluene, CH₃C₆H₃(SO₂Cl)₂, using tin as a reducing agent . The reaction is carried out under controlled conditions to ensure the complete reduction of the sulfonyl chloride groups to thiol groups.
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar reduction processes but on a larger scale. The use of tin or other reducing agents in a controlled environment ensures the efficient production of the compound. The product is then purified by vacuum distillation under nitrogen to obtain a high-purity form .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. This reaction is typically carried out using mild oxidizing agents.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides, phosphorus trihalides, and other electrophiles under controlled conditions.
Major Products Formed:
Disulfides: Formed through oxidation.
Substituted Derivatives: Formed through substitution reactions with various electrophiles.
Scientific Research Applications
Toluene-3,4-dithiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2-Benzenedithiol: Similar in structure but lacks the methyl group present in toluene-3,4-dithiol.
Benzene-1,4-dithiol: Another aromatic dithiol with thiol groups in different positions on the benzene ring.
Uniqueness of this compound: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the types of derivatives it forms. This makes it more versatile in certain applications compared to its analogs .
Properties
IUPAC Name |
4-methylbenzene-1,2-dithiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAAGQAEVGMHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060093 | |
Record name | 1,2-Benzenedithiol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
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Molecular Weight |
156.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 31 deg C; [Merck Index] White solid; [MSDSonline] | |
Record name | Toluene-3,4-dithiol | |
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CAS No. |
496-74-2 | |
Record name | Toluene-3,4-dithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-74-2 | |
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Record name | Toluene-3,4-dithiol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496742 | |
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Record name | TOLUENE-3,4-DITHIOL | |
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Record name | 1,2-Benzenedithiol, 4-methyl- | |
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Record name | 1,2-Benzenedithiol, 4-methyl- | |
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Record name | Toluene-3,4-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.118 | |
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Record name | TOLUENE-3,4-DITHIOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89B11P7SC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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